cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the octahydropyrrolo[2,3-c]pyrrole core, followed by the introduction of the methanesulfonyl group. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and purity .
Chemical Reactions Analysis
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride can be compared with similar compounds such as:
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole: The non-hydrochloride form.
trans-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride: The trans isomer of the compound.
cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole sulfate: A sulfate derivative.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity .
Properties
IUPAC Name |
(3aS,6aS)-5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-12(10,11)9-4-6-2-3-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLMACVQGFEUJR-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCNC2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C[C@@H]2CCN[C@@H]2C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.